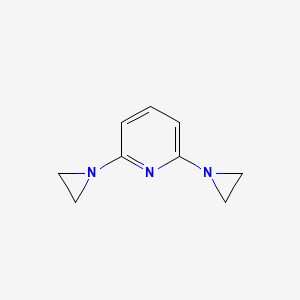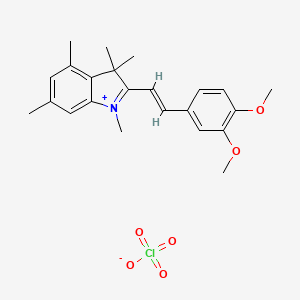
Methanethiol, N-(p-methoxybenzyl)amidino-, hydrogen thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanethiol, N-(p-methoxybenzyl)amidino-, hydrogen thiosulfate is a complex organosulfur compound It is characterized by the presence of a methanethiol group, a p-methoxybenzyl group, and an amidino group, all linked to a hydrogen thiosulfate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanethiol, N-(p-methoxybenzyl)amidino-, hydrogen thiosulfate typically involves multiple steps. One common approach is the protection of the p-methoxybenzyl group, which can be achieved under mildly oxidizing conditions using reagents such as dichlorodicyanobenzoquinone (DDQ) or strongly acidic conditions . The amidino group can be introduced through nucleophilic substitution reactions, where the p-methoxybenzyl-protected intermediate reacts with appropriate nucleophiles under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar protection and substitution strategies, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methanethiol, N-(p-methoxybenzyl)amidino-, hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The methanethiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield simpler thiol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as hydrogen peroxide or DDQ are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution Reagents: Nucleophiles such as phenols or amines can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methanethiol, N-(p-methoxybenzyl)amidino-, hydrogen thiosulfate has several scientific research applications:
Wirkmechanismus
The mechanism by which Methanethiol, N-(p-methoxybenzyl)amidino-, hydrogen thiosulfate exerts its effects involves its interaction with thiol groups in proteins and enzymes. This interaction can lead to the formation of disulfide bonds, altering the structure and function of the target molecules. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanethiol: A simpler thiol compound with similar reactivity but lacking the p-methoxybenzyl and amidino groups.
p-Methoxybenzyl-protected thiols: Compounds that share the p-methoxybenzyl group but differ in their overall structure and reactivity.
Uniqueness
Methanethiol, N-(p-methoxybenzyl)amidino-, hydrogen thiosulfate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
40283-93-0 |
|---|---|
Molekularformel |
C10H14N2O4S2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]-4-methoxybenzene |
InChI |
InChI=1S/C10H14N2O4S2/c1-16-9-4-2-8(3-5-9)6-12-10(11)7-17-18(13,14)15/h2-5H,6-7H2,1H3,(H2,11,12)(H,13,14,15) |
InChI-Schlüssel |
OKZCLMVQKVNQTO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN=C(CSS(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,1-Biphenyl]-2-ol,3,5-dimethyl-](/img/structure/B13818085.png)



![N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide](/img/structure/B13818104.png)


![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-16-phenylmethoxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaen-2-ol](/img/structure/B13818125.png)



![2,2-Bis[(cyclopent-1-en-1-yl)oxy]ethyl prop-2-enoate](/img/structure/B13818144.png)

